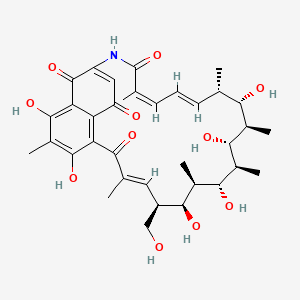
Rifamycin W
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin W is a lactam and an azamacrocycle.
Applications De Recherche Scientifique
Antibacterial Applications
Rifamycin W serves as a precursor in the synthesis of rifampicin, a well-known antibiotic effective against a range of bacterial pathogens, including Mycobacterium tuberculosis. Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 5 µg/mL |
| Compound 2 | Staphylococcus aureus | 40 µg/mL |
| Compound 3 | Staphylococcus aureus | 0.5 µg/mL |
In a study involving the mutant strain Amycolatopsis mediterranei S699 Δrif-orf5, several new analogues of this compound were synthesized and characterized, revealing their antibacterial properties against Staphylococcus aureus .
Anticancer Potential
Emerging research indicates that this compound and its derivatives may possess anticancer properties. Compounds derived from this compound have shown moderate antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colorectal cancer).
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Half Maximal Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 1 | HeLa | ~50 µM |
| Compound 3 | Caco-2 | ~50 µM |
These findings suggest that certain modifications to the this compound structure can enhance its efficacy against cancer cells, making it a candidate for further investigation in cancer therapy .
Neurodegenerative Disease Prevention
Rifampicin, closely related to this compound, has been studied for its potential role in preventing neurodegenerative diseases such as Alzheimer's disease. Research has shown that rifampicin can inhibit the formation of amyloid-β oligomers and tau hyperphosphorylation in animal models.
In studies involving APP OSK mice, oral administration of rifampicin resulted in reduced accumulation of amyloid-β oligomers and improved cognitive function . This suggests that compounds derived from this compound could be explored for their neuroprotective effects.
Propriétés
Formule moléculaire |
C35H45NO11 |
|---|---|
Poids moléculaire |
655.7 g/mol |
Nom IUPAC |
(7E,9R,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |
InChI |
InChI=1S/C35H45NO11/c1-14-9-8-10-15(2)35(47)36-22-12-23(38)24-25(32(44)20(7)33(45)26(24)34(22)46)28(40)16(3)11-21(13-37)31(43)19(6)30(42)18(5)29(41)17(4)27(14)39/h8-12,14,17-19,21,27,29-31,37,39,41-45H,13H2,1-7H3,(H,36,47)/b9-8+,15-10-,16-11+/t14-,17+,18+,19-,21+,27-,29+,30-,31+/m0/s1 |
Clé InChI |
PHKOJKSYBBXXED-OCENJLCRSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)CO)/C)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















